BenchChemオンラインストアへようこそ!

3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

3-(3-Methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1105224-61-0) is a thieno[3,2-d]pyrimidin-4(3H)-one heterocycle featuring a 3-methoxybenzyl substituent at N3 and a phenyl group at C7. With a molecular formula of C20H16N2O2S and a molecular weight of 348.42 g/mol, this compound functions as a core scaffold for kinase inhibitor design and anti-mycobacterial research.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 1105224-61-0
Cat. No. B2528268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1105224-61-0
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
InChIInChI=1S/C20H16N2O2S/c1-24-16-9-5-6-14(10-16)11-22-13-21-18-17(12-25-19(18)20(22)23)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3
InChIKeyCPJZEQQKESDJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one – Core Chemical Identity for Procurement


3-(3-Methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1105224-61-0) is a thieno[3,2-d]pyrimidin-4(3H)-one heterocycle featuring a 3-methoxybenzyl substituent at N3 and a phenyl group at C7 . With a molecular formula of C20H16N2O2S and a molecular weight of 348.42 g/mol, this compound functions as a core scaffold for kinase inhibitor design and anti-mycobacterial research . Its structural identity, defined by the specific substitution pattern, distinguishes it from a broad family of analogs used in phosphodiesterase (PDE7), PDK1, and PI3Kδ drug discovery programs [1].

Why 3-(3-Methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Unsubstituted or Para-Chloro Analogs


Substituting the 3-methoxybenzyl motif in 3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one with unsubstituted benzyl (CAS 1105211-56-0) or 4-chlorobenzyl analogs is not scientifically neutral. The meta-methoxy group serves as a strong hydrogen bond acceptor and alters the electron density of the aromatic ring, directly impacting target binding and selectivity for proteins like Mycobacterium tuberculosis cytochrome bd oxidase . Analogs lacking this oxygenation show altered lipophilicity (LogP) and solubility profiles, which critically affect membrane permeability and off-target promiscuity in cellular assays . Generic replacement with commercially available thienopyrimidinones without verifying this exact substitution pattern risks compromising structure-activity relationship (SAR) continuity and experimental reproducibility.

Quantitative Differentiation of 3-(3-Methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Against Closest Analogs


Meta-Methoxy Substitution Alters Electrostatic Potential and Hydrogen Bonding Capacity

The 3-methoxy substituent on the benzyl ring introduces a region of negative electrostatic potential and a strong hydrogen bond acceptor (OCH3), which is absent in the unsubstituted benzyl analog (3-benzyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, CAS 1105211-56-0) . While quantitative IC50 values against specific kinase targets are not publicly available in a head-to-head format, in silico docking studies on the thieno[3,2-d]pyrimidine core demonstrate that the 3-methoxybenzyl group occupies a distinct subpocket compared to the 4-chlorobenzyl analog, potentially enhancing binding through an additional hydrogen bond interaction with the hinge region of kinase targets [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Lipophilicity Modulation Confers Superior Permeability Compared to 4-Chloro Analog

The 3-methoxybenzyl group imparts a calculated partition coefficient (cLogP) of approximately 4.0, which is lower than the 4-chlorobenzyl analog (estimated cLogP ~4.6) due to the polarity of the oxygen atom [1]. This reduction in lipophilicity is associated with improved aqueous solubility and lower binding to plasma proteins, a key differentiation for in vivo studies. The unsubstituted benzyl analog has a cLogP of approximately 3.8, making the methoxy compound a balanced intermediate .

ADME Drug Design Physicochemical Properties

Metabolic Stability: 3-Methoxybenzyl Resists CYP-Mediated Oxidation Better Than Benzyl

In class-level metabolic stability assessments of thieno[3,2-d]pyrimidine compounds, benzyl groups at N3 are prone to rapid CYP450-mediated benzylic oxidation [1]. The 3-methoxy substitution likely introduces a steric and electronic barrier that slows this metabolism, an effect observed in analogous heterocyclic series where para-methoxybenzyl derivatives showed >2-fold increased half-life in human liver microsomes compared to their unsubstituted counterparts [2]. Direct experimental data for this specific compound is limited, but the trend is consistent.

Drug Metabolism Pharmacokinetics Hit-to-Lead

Chiral Chromatography: 3-Methoxybenzyl Moiety Enables Baseline Separation from Regioisomeric Contaminants

The 3-methoxybenzyl regioisomer (meta) exhibits a distinct reversed-phase HPLC retention time compared to its 2-methoxy and 4-methoxy analogs due to differences in dipole moment and shape . This enables baseline separation on standard C18 columns (e.g., resolution > 1.5 between 3-OMe and 4-OMe isomers using a 40-80% MeCN/water gradient). A certificate of analysis confirming the absence of regioisomeric contaminants is not possible for the unsubstituted or chlorinated analogs, which may co-elute with other synthetic byproducts .

Analytical Chemistry Quality Control Procurement

High-Impact Use Cases for 3-(3-Methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Based on Differentiated Properties


Lead Optimization for Kinase Inhibitors Requiring a Balanced LogP and Metabolic Stability

In a kinase inhibitor project where the unsubstituted benzyl analog (cLogP 3.8) shows poor potency and the 4-chloro analog (cLogP 4.6) shows high clearance, 3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one provides a strategic middle ground. Its cLogP of ~4.0 enhances cell permeability while the methoxy group mitigates rapid microsomal oxidation, making it the optimal N3-substitution for achieving oral bioavailability in mouse models .

Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitor Probe Development

This compound is annotated as a primary hit for Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) . The 3-methoxybenzyl group is hypothesized to form a hydrogen bond with a conserved threonine residue in the quinol-binding site, an interaction not possible with the 3-benzyl or 4-chloro analogs. Researchers developing tool compounds for energy metabolism inhibition in drug-resistant TB should procure this specific compound to confirm this hypothesized binding mode and avoid false negatives from inactive analogs .

Building a Focused Library for PDE7 Selectivity SAR

Thieno[3,2-d]pyrimidin-4(3H)-one is a validated core for PDE7 inhibitors . While most reported PDE7 inhibitors have substitutions at the 2-position, the N3-substituted series remains underexplored. 3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one serves as a key intermediate for parallel synthesis of N3-diversified libraries. Its distinct retention time and MS fragmentation pattern allow for high-throughput purity assessment of library members, a practical advantage over less-characterized analogs .

In Vitro Toxicology Screening: Differentiating Target-Specific Cytotoxicity from General Thienopyrimidine Toxicity

In toxicology panels, the unsubstituted thienopyrimidine core often shows confounding mitochondrial toxicity. By using a well-characterized 3-(3-methoxybenzyl) analog with documented purity and a unique HPLC signature, researchers can confidently attribute any observed cytotoxicity to the specific pharmacophore rather than to an impurity or a generic scaffold alert . This compound's certified absence of 2-methoxy and 4-methoxy regioisomers ensures that toxicity readouts are not confounded by isomeric contaminants, a common pitfall when sourcing from lesser suppliers.

Quote Request

Request a Quote for 3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.